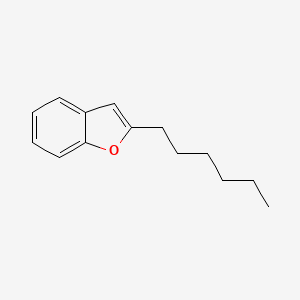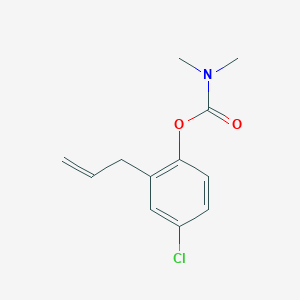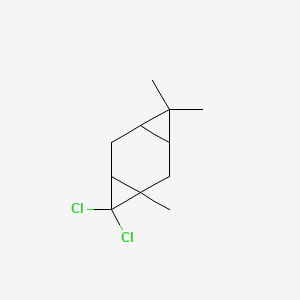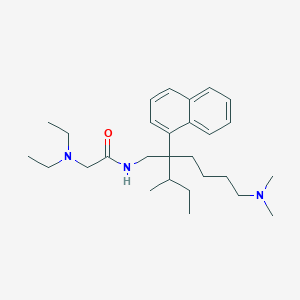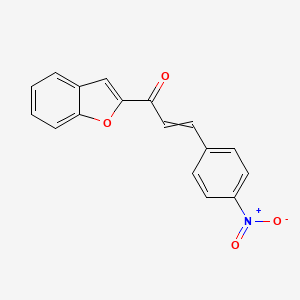![molecular formula C19H22N2O5 B14682375 N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine CAS No. 28252-52-0](/img/structure/B14682375.png)
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a bis(4-methoxyphenyl)methyl group attached to the nitrogen atom of L-asparagine, an amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine typically involves the reaction of L-asparagine with bis(4-methoxyphenyl)methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of L-asparagine attacks the electrophilic carbon of the bis(4-methoxyphenyl)methyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Demethoxylated derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The methoxy groups and the asparagine backbone allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-methoxyphenyl)urea: Similar structure but with a urea backbone.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but with a different core structure.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Features methoxy groups but with a different central structure.
Uniqueness
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is unique due to its combination of the bis(4-methoxyphenyl)methyl group and the L-asparagine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
28252-52-0 |
|---|---|
Molekularformel |
C19H22N2O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[bis(4-methoxyphenyl)methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H22N2O5/c1-25-14-7-3-12(4-8-14)18(13-5-9-15(26-2)10-6-13)21-16(19(23)24)11-17(20)22/h3-10,16,18,21H,11H2,1-2H3,(H2,20,22)(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
CWVZBTIKFDKYLD-INIZCTEOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N[C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
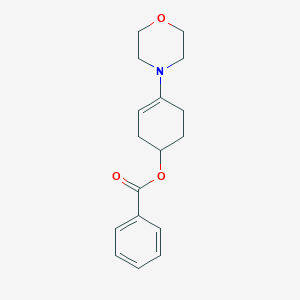

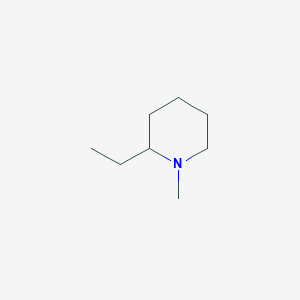

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
